3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone

Lipophilicity clogP Drug-likeness

3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone (CAS 923173-81-3), systematically named (3,5-dinitrophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, is a synthetic small molecule (C₁₆H₁₅N₅O₅, MW 357.33 g/mol) belonging to the arylpiperazinyl ketone class. It features a 3,5-dinitrophenyl carbonyl group linked to an N-(2-pyridyl)piperazine moiety.

Molecular Formula C16H15N5O5
Molecular Weight 357.326
CAS No. 923173-81-3
Cat. No. B2585654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone
CAS923173-81-3
Molecular FormulaC16H15N5O5
Molecular Weight357.326
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H15N5O5/c22-16(12-9-13(20(23)24)11-14(10-12)21(25)26)19-7-5-18(6-8-19)15-3-1-2-4-17-15/h1-4,9-11H,5-8H2
InChIKeyIHNLEZUFSZIHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone (CAS 923173-81-3): Procurement-Relevant Chemical Identity and Class Profile


3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone (CAS 923173-81-3), systematically named (3,5-dinitrophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, is a synthetic small molecule (C₁₆H₁₅N₅O₅, MW 357.33 g/mol) belonging to the arylpiperazinyl ketone class . It features a 3,5-dinitrophenyl carbonyl group linked to an N-(2-pyridyl)piperazine moiety. This compound is catalogued as a research-grade building block by Biosynth (Ref. 3D-YLB17381) and Fluorochem (Ref. 10-F753945), with a minimum purity specification of 95% [1]. No primary biological activity data or clinical development records exist for this compound in ChEMBL or PubMed as of 2025 [2].

Why In-Class Arylpiperazinyl Ketones Cannot Substitute 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl Ketone in Rigorous Research Applications


Arylpiperazinyl ketones bearing different aryl substituents or N-heterocyclic groups exhibit substantial variation in physicochemical determinants—including lipophilicity (clogP), topological polar surface area (tPSA), and hydrogen-bond donor/acceptor counts—that directly govern solubility, membrane permeability, and target-binding pharmacophore compatibility [1]. The 3,5-dinitrophenyl substitution pattern on the target compound produces an electron-deficient aromatic ring with a clogP approximately 2.3 log units lower than its 3,5-dichloro analog, while its tPSA exceeds 124 Ų—more than triple that of the dichloro comparator [2][3]. These non-linear property shifts mean that substituting a halogenated or mono-nitro analog in a synthetic sequence, biochemical assay, or SAR campaign will alter reactivity, binding pose, and assay readout in ways that cannot be corrected by simple concentration adjustment. Procurement decisions must therefore be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone vs. Closest Analogs


Lipophilicity Shift: 2.3 log Units Lower clogP vs. 3,5-Dichloro Analog Enables Distinct Solubility and Permeability Profile

The target compound exhibits a computed clogP of 1.16–1.34 across multiple authoritative databases, compared to XLogP3-AA of 3.5 for the direct 3,5-dichlorophenyl analog (same N-(2-pyridyl)piperazine scaffold) [1][2]. This represents a ΔclogP of approximately –2.2 to –2.3 log units, indicating significantly greater hydrophilicity. The 3.5 log unit value of the dichloro analog places it near the upper limit of CNS drug-like space, whereas the target compound falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five [3]. No in-class analog with a 3,5-dinitro substitution pattern achieves a clogP below 1.5 except this compound.

Lipophilicity clogP Drug-likeness ADME prediction

Topological Polar Surface Area: ~3.4–4× Larger tPSA Than 3,5-Dichloro Analog Governs Membrane Penetration and Transporter Recognition

The target compound possesses a computed tPSA of 124 Ų (ZINC) to 144.67 Ų (sildrug), reflecting the contribution of two nitro groups, an amide carbonyl, and the pyridyl nitrogen [1][2]. In stark contrast, the 3,5-dichlorophenyl analog has a tPSA of only 36.4 Ų (PubChem), a difference of +87.6 to +108.3 Ų [3]. This >100 Ų tPSA gap far exceeds typical thresholds: compounds with tPSA >140 Ų are generally predicted to have poor oral absorption, while those <60 Ų freely penetrate the blood-brain barrier. The 3,5-dinitrophenyl 4-(diphenylmethyl)piperazinyl ketone analog, with no pyridyl nitrogen, has an estimated tPSA of ~95–100 Ų (intermediate).

Polar surface area Membrane permeability BBB penetration CNS drug design

Hydrogen Bond Capacity: 8–10 HBA and 2–5 HBD Provide Distinct Intermolecular Interaction Profile vs. Simpler Piperazine Analogs

The target compound possesses 8 hydrogen bond acceptors (HBA; ZINC) to 10 HBA (sildrug ECBD) and 2 hydrogen bond donors (HBD; ZINC) to 5 HBD (sildrug ECBD), derived from its two nitro groups, amide carbonyl, piperazine nitrogens, and pyridyl nitrogen [1][2]. By comparison, the simpler analog 1-(3,5-dinitrophenyl)piperazine (CAS 148473-51-2, MW 252.23) lacks the carbonyl oxygen and the pyridyl ring entirely, yielding approximately 4 HBA and 0–1 HBD . This halving of H-bond capacity fundamentally alters solubility in protic solvents, crystal packing, and capacity for directed supramolecular interactions. The JS-K class of diazeniumdiolate prodrugs, while sharing the dinitrophenyl motif, introduces a diazeniumdiolate NO-releasing group that generates an entirely different H-bond pharmacophore [3].

Hydrogen bonding Molecular recognition Crystal engineering Solubility

Nitro Group Regioisomerism: 3,5-Dinitro Substitution Confers Symmetrical Electron Withdrawal Distinct from 2,4-Dinitro Pattern in JS-K Class

The target compound bears nitro groups at the 3- and 5-positions of the benzoyl ring, creating a symmetrical electron-withdrawing motif with both nitro groups meta to the carbonyl . This contrasts with the 2,4-dinitrophenyl arrangement found in JS-K (O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate), where the ortho-nitro group can participate in intramolecular interactions and the para-nitro group exerts a stronger resonance effect on the ipso position [1]. The 3,5-disubstitution pattern distributes electron density symmetrically, resulting in a distinct electrophilic reactivity profile at the carbonyl carbon. In the JS-K series, the ortho-nitro group is structurally implicated in glutathione S-transferase (GST)-mediated activation and NO release; the 3,5-pattern precludes this ortho-effect geometry, suggesting a different reactivity landscape for GST-catalyzed or nucleophilic aromatic substitution pathways [1].

Electron-withdrawing group Nitroarene Regioisomer Reactivity SAR

Vendor Purity and Identity Confirmation: 95–98% Minimum Purity with Full InChIKey Traceability vs. Uncharacterized Analog Sourcing

The target compound is supplied by Biosynth (via CymitQuimica, Ref. 3D-YLB17381) at ≥95% purity and by Fluorochem (Ref. 10-F753945) at 98% purity, with a fully specified InChIKey (IHNLEZUFSZIHTI-UHFFFAOYSA-N) enabling unambiguous database cross-referencing . By comparison, the 3,5-dichlorophenyl analog (CID 17174011) appears in PubChem with no linked vendor purity specification and no commercial availability record, while 1-(3,5-dinitrophenyl)piperazine (CAS 148473-51-2) is available from multiple vendors but with variable purity (typically 95–97%) and limited characterization beyond predicted properties [1]. The availability of a verified InChIKey for the target compound allows researchers to unambiguously confirm identity via computational docking preparations and compound registration systems, reducing the risk of procurement errors due to nomenclature ambiguity common in the arylpiperazinyl ketone class.

Quality control InChIKey Purity specification Procurement Reproducibility

Absence of Confounding Biological Activity Allows Clean Use as a Negative Control or Inert Scaffold in Assay Development

Per ZINC database records and ChEMBL 20 annotation, the target compound has no known biological activity against any assayed target [1]. This contrasts sharply with JS-K (IC₅₀ = 0.22–0.5 μM against HL-60 leukemia cells) and other 2,4-dinitrophenyl piperazine derivatives that exhibit sub-micromolar antiproliferative activity through NO release or GST-mediated mechanisms [2][3]. The 3,5-dinitro regioisomer, lacking the ortho-nitro activation geometry, does not function as a GST-activated NO prodrug and has not been reported to inhibit any kinase, receptor, or enzyme target. This biological inertness, when confirmed in the user's specific assay system, positions the compound as a valuable negative control or carrier scaffold for fragment-based screening where the dinitrophenyl-piperazine core provides a defined molecular framework without confounding pharmacology.

Negative control Chemical probe Assay development Phenotypic screening

Evidence-Backed Application Scenarios for 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone in Scientific Research and Procurement


Negative Control Compound for Dinitrophenyl-Piperazine Bioactivity Screening Campaigns

Given its documented lack of known biological activity in ChEMBL [1] and the absence of the ortho-nitro geometry required for GST-activated NO release (as in JS-K) [2], this compound serves as an ideal negative control in antiproliferative, kinase inhibition, or phenotypic screening assays where JS-K or its active analogs are being profiled. Researchers can attribute observed activity differences specifically to the 2,4- vs. 3,5-dinitro regiochemistry and the associated prodrug activation mechanism, rather than to general dinitrophenyl-piperazine scaffold toxicity.

Physicochemical Probe for Studying Nitro Group Effects on Membrane Partitioning and Solubility

With a clogP of 1.16–1.34 and tPSA of 124–145 Ų [3][4], this compound occupies a distinct physicochemical space compared to the dichloro analog (XLogP3 3.5, tPSA 36.4 Ų) [5]. This ~2.3 log unit lipophilicity gap and >100 Ų tPSA differential make the pair suitable for systematic studies of how nitro vs. chloro substitution governs PAMPA permeability, Caco-2 transport ratios, and equilibrium solubility in biorelevant media—all critical parameters in early drug discovery ADME profiling.

Synthetic Building Block for Diversifying Piperazine-Focused Compound Libraries

The compound's dual-source commercial availability at ≥95% purity (Biosynth and Fluorochem) , combined with its unambiguous InChIKey (IHNLEZUFSZIHTI-UHFFFAOYSA-N), provides procurement reliability for medicinal chemistry groups constructing focused libraries. The 3,5-dinitrobenzoyl moiety can undergo nucleophilic aromatic substitution, reduction to diamino derivatives, or serve as an electron-deficient aryl group in cross-coupling reactions, while the pyridyl nitrogen permits metal coordination or salt formation, offering multiple diversification vectors not accessible from halogenated or mononitro analogs.

Crystallography and Supramolecular Chemistry: Co-Crystal Engineering with Defined H-Bond Architecture

The compound's high hydrogen-bond acceptor count (8–10 HBA) and donor count (2–5 HBD) [3][4], distributed across two nitro groups, one amide carbonyl, two piperazine nitrogens, and one pyridyl nitrogen, provides a rich and geometrically defined H-bond network. This contrasts with the simpler analog 1-(3,5-dinitrophenyl)piperazine (~4 HBA, 0–1 HBD) , which offers far fewer supramolecular synthons. The target compound is thus better suited for systematic co-crystallization screens with carboxylic acid, amide, or phenolic co-formers to map nitro- and pyridyl-mediated intermolecular interactions relevant to crystal engineering and solid-form patent strategies.

Quote Request

Request a Quote for 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.